Ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate
Overview
Description
Ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate is a useful research compound. Its molecular formula is C25H25NO6 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 1-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-3-piperidinecarboxylate is 435.16818752 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Innovative Compounds
Researchers have developed innovative coumarin derivatives containing the thiazolidin-4-one ring, utilizing ethyl 2-oxo-2H-chromene-3-carboxylate as a key intermediate. These compounds were synthesized through a series of reactions, starting from salicylaldehyde and diethyl malonate, followed by hydrazinolysis and condensation with different aromatic aldehydes. The synthesized compounds were evaluated for their antibacterial activity, showing potential as new therapeutic agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Biological Activities Evaluation
A study focused on the efficient synthesis of densely functionalized 4H-chromene derivatives through a one-pot, atom economical three-component reaction. This methodology yielded medicinally promising compounds characterized by spectral and X-ray methods. The approach demonstrates the potential for developing new therapeutics based on the chromene scaffold (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).
Development of New Methodologies
An innovative piperidine-functionalized poly(ethylene glycol) bridged dicationic ionic liquid was prepared and utilized as a recyclable catalyst for synthesizing substituted 2-amino-2-chromenes and 3,4-dihydropyrano[3,2-c]chromenes in aqueous media. This environmentally benign protocol offers wide substrate flexibility and demonstrates the versatility of piperidine derivatives in catalysis (Wang, Luo, Xing, & Liu, 2013).
Anticancer Activity and Photophysical Properties
Novel substituted 2-oxo-2H-chromenylpyrazolecarboxylates were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The study highlights the therapeutic potential of chromene derivatives in overcoming drug resistance in cancer cells, with detailed investigation into their selectivity towards drug-resistant cells (Kumar et al., 2013).
Future Directions
Properties
IUPAC Name |
ethyl 1-[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO6/c1-2-30-25(29)18-9-6-12-26(15-18)23(27)16-31-19-10-11-20-21(17-7-4-3-5-8-17)14-24(28)32-22(20)13-19/h3-5,7-8,10-11,13-14,18H,2,6,9,12,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYYCVUKBXVNFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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